3-(2,4-Dichlorobenzyl)-6-(phenylsulfanyl)pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

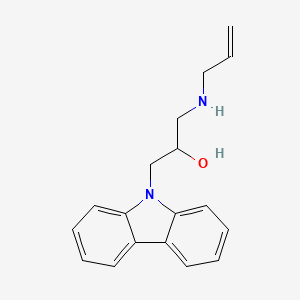

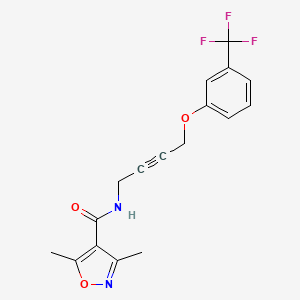

The compound “3-(2,4-Dichlorobenzyl)-6-(phenylsulfanyl)pyridazine” is a pyridazine derivative. Pyridazine is a basic heterocyclic organic compound with the chemical formula (CH)4N2. It contains a six-membered ring with two adjacent nitrogen atoms. It appears that this compound has been substituted at the 3rd position with a 2,4-dichlorobenzyl group and at the 6th position with a phenylsulfanyl group .

Molecular Structure Analysis

The molecular structure of this compound would be based on the pyridazine ring, which is a six-membered ring with two nitrogen atoms. The 2,4-dichlorobenzyl group would be attached at the 3rd position and the phenylsulfanyl group at the 6th position .Scientific Research Applications

Pharmacological Properties

- 3-(2,4-Dichlorobenzyl)-6-(phenylsulfanyl)pyridazine and similar pyridazine derivatives have been studied for their pharmacological properties. Some pyridazine derivatives demonstrate good anticonvulsive properties and resemble certain blood pressure-lowering drugs in their pharmacological characteristics. Additionally, some derivatives have shown excellent antibacterial effects (Druey, Hueni, Meier, Ringier, & Staehelin, 1954).

Anticonvulsant Activity

- Research on 6-aryl-3-(hydroxypolymethyleneamino)pyridazine derivatives, which are structurally related to 3-(2,4-Dichlorobenzyl)-6-(phenylsulfanyl)pyridazine, revealed their potential in anticonvulsant activity. These compounds showed significant effectiveness in animal models of epilepsy. Specifically, compounds with a phenyl ring in the pyridazine ring and a 4-hydroxypiperidine side chain exhibited notable anticonvulsant activity (Hallot, Brodin, Merlier, Brochard, Chambon, & Bizière, 1986).

Corrosion Inhibition

- Pyridazine derivatives, including those similar to 3-(2,4-Dichlorobenzyl)-6-(phenylsulfanyl)pyridazine, have been studied for their inhibitory effect on corrosion of metals such as copper in acidic environments. Theoretical studies using density functional theory calculations have been employed to understand the molecular interactions and effectiveness of these compounds as corrosion inhibitors (Zarrouk, Hammouti, Zarrok, Salghi, Bouachrine, Bentiss, & Al-Deyab, 2012).

Herbicidal Activities

- Investigations into 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, which are structurally related to the subject compound, have shown significant herbicidal activities. These derivatives were effective even at low doses, highlighting their potential as herbicides (Xu, Zhu, Zou, Liu, Wang, Hu, & Yang, 2012).

Molecular Dynamics and Quantum Chemical Studies

- Pyridazine derivatives have been the subject of detailed quantum chemical and molecular dynamic studies to understand their molecular interactions, adsorption behavior, and electronic properties. These studies provide insights into the molecular mechanics underlying the functional properties of these compounds (Mashuga, Olasunkanmi, & Ebenso, 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[(2,4-dichlorophenyl)methyl]-6-phenylsulfanylpyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N2S/c18-13-7-6-12(16(19)11-13)10-14-8-9-17(21-20-14)22-15-4-2-1-3-5-15/h1-9,11H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZNQNCIEWOEFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=NN=C(C=C2)CC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-Dichlorobenzyl)-6-(phenylsulfanyl)pyridazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate](/img/structure/B2356824.png)

![2-Ethyl-5-((4-methylpiperidin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2356830.png)

![2-[(chloroacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B2356833.png)

![2-[2-(4-benzylpiperazino)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2356835.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-fluorophenyl)acetamide](/img/structure/B2356836.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-chlorobenzamide](/img/structure/B2356838.png)

![N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2356841.png)

![2-(3-nitrophenyl)-2-oxoethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B2356842.png)